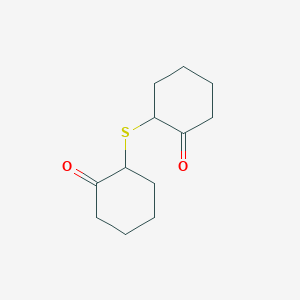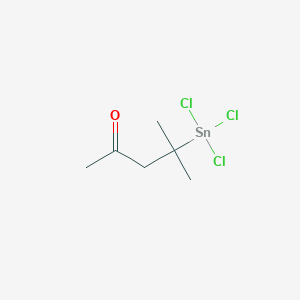
4-Methyl-4-(trichlorostannyl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-(trichlorostannyl)pentan-2-one is an organotin compound with a unique structure that includes a trichlorostannyl group attached to a pentan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(trichlorostannyl)pentan-2-one typically involves the reaction of 4-methylpentan-2-one with trichlorostannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-(trichlorostannyl)pentan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other tin-containing functionalities.
Substitution: The trichlorostannyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
4-Methyl-4-(trichlorostannyl)pentan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce tin-containing groups into molecules.
Biology: The compound can be used in the study of tin’s biological effects and interactions with biomolecules.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly for their antimicrobial properties.
Industry: In materials science, this compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-(trichlorostannyl)pentan-2-one involves its interaction with various molecular targets. The trichlorostannyl group can form bonds with other atoms or molecules, leading to changes in the chemical structure and properties of the target. This interaction can affect molecular pathways, particularly those involving metal ions and coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-pentanol: This compound is structurally similar but lacks the trichlorostannyl group.
4-Methylpentan-2-one: Another similar compound, differing by the absence of the trichlorostannyl group.
4-Methyl-2-pentanol-4-one: Similar in structure but with different functional groups.
Uniqueness
The presence of the trichlorostannyl group in 4-Methyl-4-(trichlorostannyl)pentan-2-one makes it unique compared to its analogs
Propriétés
Numéro CAS |
59586-06-0 |
|---|---|
Formule moléculaire |
C6H11Cl3OSn |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
4-methyl-4-trichlorostannylpentan-2-one |
InChI |
InChI=1S/C6H11O.3ClH.Sn/c1-5(2)4-6(3)7;;;;/h4H2,1-3H3;3*1H;/q;;;;+3/p-3 |
Clé InChI |
PYSSPMSTGRZZRY-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)CC(C)(C)[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



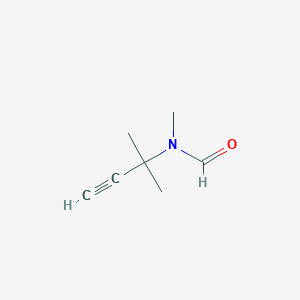



![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)


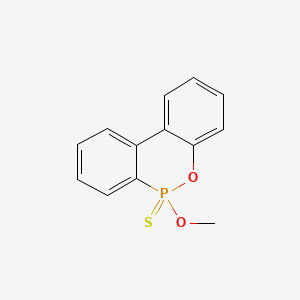
![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14612543.png)
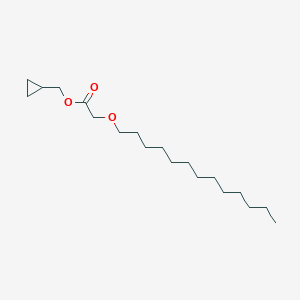

![2,2'-{(1E)-1-[4-(Dipropylamino)phenyl]triaz-1-ene-3,3-diyl}di(ethan-1-ol)](/img/structure/B14612556.png)
